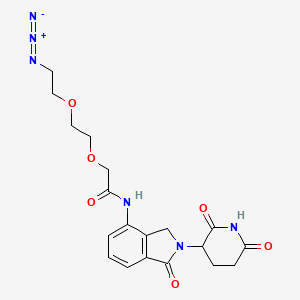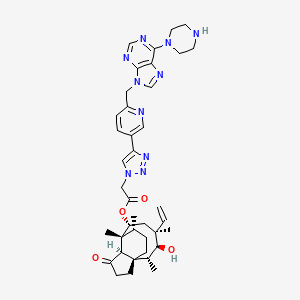
Antibacterial agent 190
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 190 is a compound known for its potent antibacterial properties. It is used to combat bacterial infections by either killing bacteria or inhibiting their growth. This compound is particularly valuable in the medical field for treating infections caused by drug-resistant bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 190 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically begins with the preparation of a precursor molecule, which undergoes various chemical transformations such as nitration, reduction, and cyclization to form the final product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously monitored and controlled. The process involves the use of automated systems to add reagents, control temperature, and monitor the progress of the reaction. After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 190 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Antibacterial agent 190 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Utilized in the development of new antibacterial drugs and treatments for bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives.
Mechanism of Action
The mechanism of action of Antibacterial agent 190 involves targeting specific bacterial pathways and molecular targets. It exerts its effects by:
Inhibiting bacterial cell wall synthesis: This prevents bacteria from forming a protective cell wall, leading to cell lysis and death.
Disrupting protein synthesis: This interferes with the bacterial ribosome, preventing the production of essential proteins.
Inhibiting DNA replication: This prevents bacteria from replicating their genetic material, leading to cell death.
Comparison with Similar Compounds
Antibacterial agent 190 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:
Penicillin: An older antibacterial agent with a narrower spectrum of activity.
Ciprofloxacin: A fluoroquinolone antibiotic with a different mechanism of action.
Vancomycin: An antibiotic used to treat severe infections caused by Gram-positive bacteria.
This compound stands out due to its ability to target multiple bacterial pathways and its effectiveness against a wide range of bacterial strains.
Properties
Molecular Formula |
C39H50N10O4 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[4-[6-[(6-piperazin-1-ylpurin-9-yl)methyl]pyridin-3-yl]triazol-1-yl]acetate |
InChI |
InChI=1S/C39H50N10O4/c1-6-37(4)17-30(38(5)24(2)9-11-39(25(3)34(37)52)12-10-29(50)33(38)39)53-31(51)21-49-20-28(45-46-49)26-7-8-27(41-18-26)19-48-23-44-32-35(42-22-43-36(32)48)47-15-13-40-14-16-47/h6-8,18,20,22-25,30,33-34,40,52H,1,9-17,19,21H2,2-5H3/t24-,25+,30-,33+,34+,37-,38+,39+/m1/s1 |
InChI Key |
JMWFCYTVJBGCRD-ODXCVMAQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CN4C=C(N=N4)C5=CN=C(C=C5)CN6C=NC7=C6N=CN=C7N8CCNCC8)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CN4C=C(N=N4)C5=CN=C(C=C5)CN6C=NC7=C6N=CN=C7N8CCNCC8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
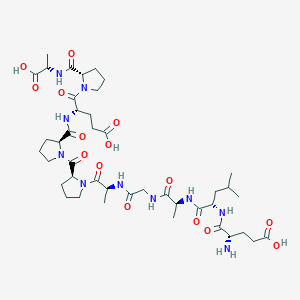
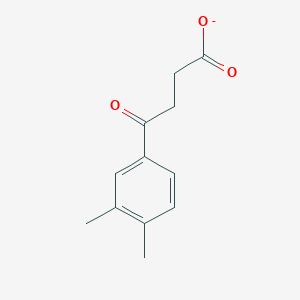
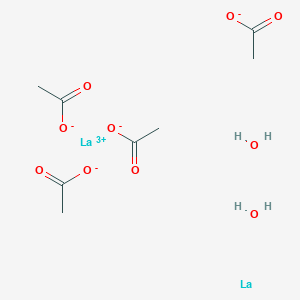
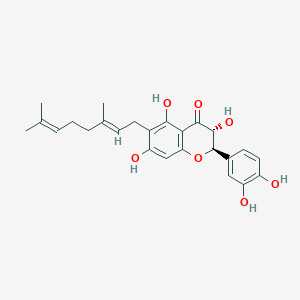
![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
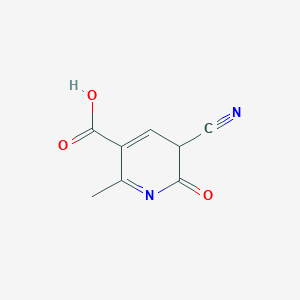
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
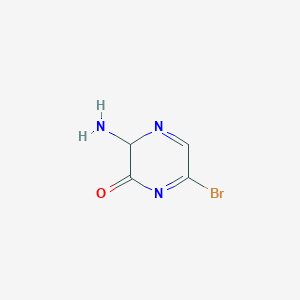
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
